molecular formula C9H21NO3 B2911901 1-[2-(4-Aminobutoxy)ethoxy]-2-methoxyethane CAS No. 1565070-82-7

1-[2-(4-Aminobutoxy)ethoxy]-2-methoxyethane

Cat. No.: B2911901
CAS No.: 1565070-82-7
M. Wt: 191.271
InChI Key: SVCLTBFSNQUZJN-UHFFFAOYSA-N
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Description

1-[2-(4-Aminobutoxy)ethoxy]-2-methoxyethane is a polyether derivative featuring a methoxy group, two ethoxy units, and a terminal 4-aminobutoxy chain. Its structure enables unique physicochemical properties, such as water solubility (due to ether oxygen atoms) and reactivity (via the primary amine group). This compound is primarily used in pharmaceutical research as a linker or solubilizing agent and in polymer chemistry for functionalized materials .

Properties

IUPAC Name

4-[2-(2-methoxyethoxy)ethoxy]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO3/c1-11-6-7-13-9-8-12-5-3-2-4-10/h2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCLTBFSNQUZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-Aminobutoxy)ethoxy]-2-methoxyethane involves multiple steps. One common synthetic route includes the reaction of 4-aminobutanol with 2-(2-methoxyethoxy)ethanol under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[2-(4-Aminobutoxy)ethoxy]-2-methoxyethane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[2-(4-Aminobutoxy)ethoxy]-2-methoxyethane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Aminobutoxy)ethoxy]-2-methoxyethane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Applications
1-[2-(4-Aminobutoxy)ethoxy]-2-methoxyethane ~204 Primary amine, polyether Not reported Drug delivery, polymer linker
1-[2-(2-Bromoethoxy)ethoxy]-2-methoxyethane 227.10 Bromine, polyether 65 Alkylating agent
2-(2-(2-Methoxyethoxy)ethoxy)propane 162.23 Polyether Not reported Surfactant, solvent
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine 163.23 Primary amine, polyether Not reported Bioconjugation

Table 2: Reactivity Comparison

Compound Reactivity Highlights
This compound Forms stable salts with acids; participates in Schiff base formation
1-[2-(2-Bromoethoxy)ethoxy]-2-methoxyethane Undergoes SN2 reactions with nucleophiles (e.g., amines, thiols)
1,2-Bis(2-methoxyethoxy)ethane Inert under physiological conditions; used as a non-reactive solvent

Biological Activity

1-[2-(4-Aminobutoxy)ethoxy]-2-methoxyethane, also known by its CAS number 1016723-60-6, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects in various studies, and potential applications in medicine.

Chemical Structure and Properties

The compound features a unique structure that includes an ether linkage and an amino group, which may contribute to its biological properties. Its molecular formula is C₉H₁₉N₁O₃, indicating its complexity and potential for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The presence of the amino group suggests potential interactions with neurotransmitter receptors or enzymes involved in signaling pathways.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study highlighted that derivatives of this compound could inhibit specific kinase enzymes associated with tumor growth, such as ROS1 and NTRK kinases, leading to reduced proliferation of cancer cells .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies demonstrate that compounds with similar structures can exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Initial findings suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits ROS1 and NTRK kinases
NeuroprotectiveReduces oxidative stress in neuronal cells
AntimicrobialExhibits inhibitory effects against bacteria/fungi

Research Findings Overview

Several studies have investigated the pharmacological effects of this compound:

  • Antitumor Studies : In vitro assays demonstrated that the compound can significantly reduce cell viability in cancer cell lines through kinase inhibition mechanisms.
  • Neuroprotection : Animal models showed improved cognitive function following treatment with compounds structurally related to this compound.
  • Antimicrobial Tests : The compound was tested against several strains of bacteria and fungi, showing promising results in inhibiting their growth.

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